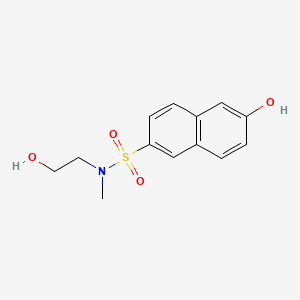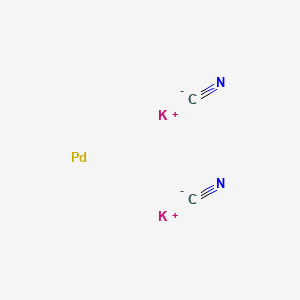
Dipotassium bis(cyano-C)palladate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium bis(cyano-C)palladate(2-) is a coordination compound with the molecular formula C2K2N2Pd. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium bis(cyano-C)palladate(2-) can be synthesized through the reaction of potassium cyanide with palladium chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolving palladium chloride in water to form a palladium chloride solution.
- Adding potassium cyanide to the solution, which leads to the formation of dipotassium bis(cyano-C)palladate(2-).
- The reaction is usually carried out at room temperature and under ambient pressure .
Industrial Production Methods
In industrial settings, the production of dipotassium bis(cyano-C)palladate(2-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium bis(cyano-C)palladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines, amines, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) complexes .
Aplicaciones Científicas De Investigación
Dipotassium bis(cyano-C)palladate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies and diagnostic imaging.
Mecanismo De Acción
The mechanism by which dipotassium bis(cyano-C)palladate(2-) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with proteins and nucleic acids, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium tetrachloropalladate(2-)
- Dipotassium tetrabromopalladate(2-)
- Dipotassium tetracyanoplatinate(2-)
Uniqueness
Dipotassium bis(cyano-C)palladate(2-) is unique due to its specific coordination environment and the presence of cyanide ligands. This gives it distinct chemical properties and reactivity compared to other palladium and platinum complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
| 57373-76-9 | |
Fórmula molecular |
C2K2N2Pd |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
dipotassium;palladium;dicyanide |
InChI |
InChI=1S/2CN.2K.Pd/c2*1-2;;;/q2*-1;2*+1; |
Clave InChI |
HPJQOLGYNMVSRE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[K+].[K+].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


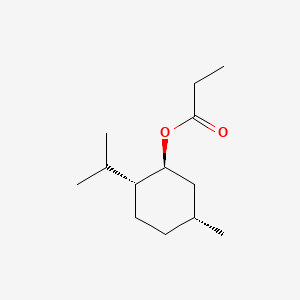
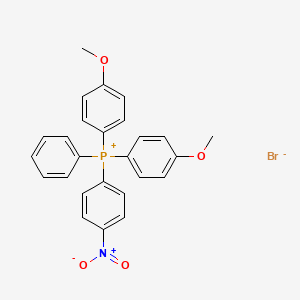

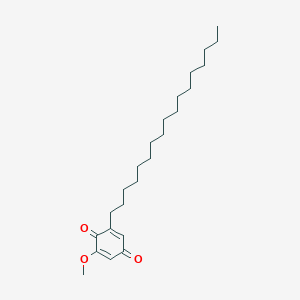
![2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride](/img/structure/B13765676.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-](/img/structure/B13765689.png)
